1-Methyl-3,5-dinitro-1H-pyridin-2-one
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Overview
Description
1-Methyl-3,5-dinitro-1H-pyridin-2-one is a heterocyclic compound with the molecular formula C6H5N3O5 and a molecular weight of 199.12 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with nitro groups at the 3 and 5 positions and a methyl group at the 1 position. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 1-Methyl-3,5-dinitro-1H-pyridin-2-one typically involves multiple steps starting from pyridine. The general synthetic route includes:
Methylation of Pyridine: Pyridine is first methylated to form 1-methylpyridinium methyl sulfate.
Oxidation: The methylated pyridine is then oxidized to produce 1-methyl-2-pyridone.
Nitration: Finally, the 1-methyl-2-pyridone undergoes nitration to yield this compound.
Industrial production methods may vary slightly but generally follow similar steps with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Methyl-3,5-dinitro-1H-pyridin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions typically involve the nitro groups, converting them to amino groups.
Substitution: The nitro groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3,5-dinitro-1H-pyridin-2-one is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-3,5-dinitro-1H-pyridin-2-one involves its interaction with molecular targets through its nitro and pyridine groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The exact molecular targets and pathways can vary based on the context of its use .
Comparison with Similar Compounds
1-Methyl-3,5-dinitro-1H-pyridin-2-one can be compared with other nitro-substituted pyridines and pyridones:
1-Methyl-3,5-dinitro-2-pyridone: Similar in structure but differs in the position of the nitro groups.
3,5-Dinitropyridine: Lacks the methyl group at the 1 position.
1-Methyl-4,5-dinitroimidazole: Contains an imidazole ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
IUPAC Name |
1-methyl-3,5-dinitropyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O5/c1-7-3-4(8(11)12)2-5(6(7)10)9(13)14/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARVELJVEBLWGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394381 |
Source
|
Record name | 1-METHYL-3,5-DINITRO-1H-PYRIDIN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14150-94-8 |
Source
|
Record name | 1-METHYL-3,5-DINITRO-1H-PYRIDIN-2-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-3,5-dinitro-1H-pyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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